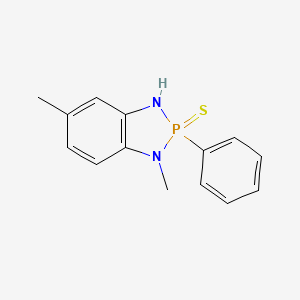
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and phosphorus functionalities. The reaction conditions often require the use of a base and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of organic electronic materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound shares a similar core structure but lacks the phosphorus atom.
2-Methylimidazole: Another related compound that is structurally similar but differs in its functional groups.
Uniqueness
1,5-Dimethyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is unique due to the presence of both nitrogen and phosphorus atoms within its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs.
Propiedades
Número CAS |
4600-28-6 |
|---|---|
Fórmula molecular |
C14H15N2PS |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C14H15N2PS/c1-11-8-9-14-13(10-11)15-17(18,16(14)2)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,18) |
Clave InChI |
XESKCZSTVYXVCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(P(=S)(N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
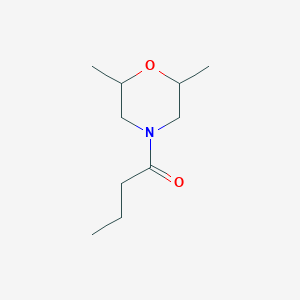

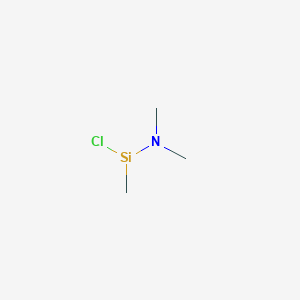
![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)

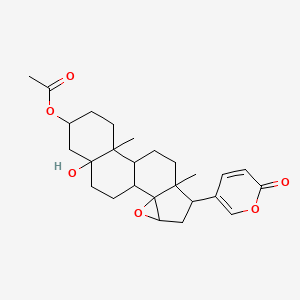
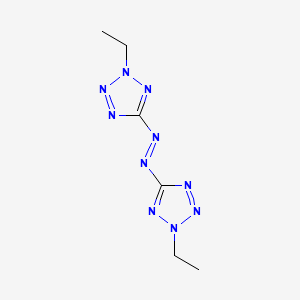

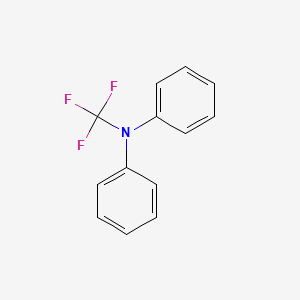
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)

